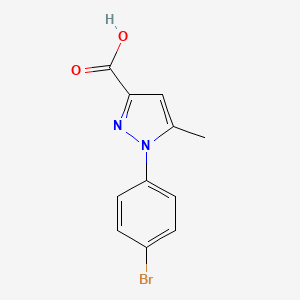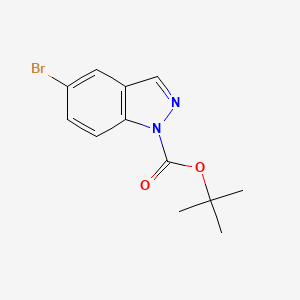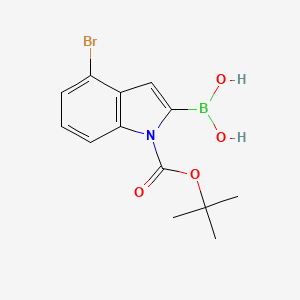
(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
Vue d'ensemble
Description
The compound "(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid" is a boronic acid derivative that is of interest in organic synthesis. Boronic acids are known for their utility in various organic reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds. The presence of a bromo substituent and a tert-butoxycarbonyl (Boc) group in the molecule suggests that it could be a versatile intermediate for the synthesis of more complex molecules, especially in the context of indole chemistry, which is a core structure in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of related boronic acid compounds typically involves the transformation of brominated aromatic compounds through reactions such as hydroboration, thermal isomerization, and oxidation. For instance, ω-(4-bromophenyl)alkanoic acids were obtained from 1-bromo-4-alkenylbenzenes and subsequently transformed into boronates via cross-coupling reactions in an ionic liquid . Similarly, the synthesis of 4-tert-butylphenylboronic acid was achieved using trimethyl borate and Grignard reagents, indicating that Grignard reactions could be a viable pathway for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of "(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid" includes an indole core, which is a common structure in many biologically active molecules. The boronic acid moiety is a functional group that can form reversible covalent bonds with diols and carbonyl groups, making it useful in molecular recognition and catalysis. The tert-butoxycarbonyl group is a common protecting group for amines, suggesting that this compound could be used in peptide synthesis or other applications where amine protection is required .
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. They are especially important in Suzuki-Miyaura cross-coupling, where they react with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The presence of a bromo substituent in the compound suggests that it could also be used in further cross-coupling reactions to extend the aromatic system or introduce additional functional groups . Additionally, boronic acids have been used to catalyze three-component reactions, as seen in the synthesis of α-sulfanyl-substituted indole-3-acetic acids, which could be relevant to the reactivity of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid" are not detailed in the provided papers, we can infer from related compounds that it would exhibit typical boronic acid behavior, such as forming cyclic esters (boronates) with diols under aqueous conditions. The bromo and Boc groups would influence its reactivity and solubility, potentially making it more reactive towards nucleophiles and more soluble in organic solvents due to the tert-butyl group . The stability of the compound under various conditions would be an important consideration for its storage and use in chemical reactions.
Applications De Recherche Scientifique
-
Scientific Field: Organic Synthesis
- Boronic acids and their derivatives, such as “(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid”, are highly valuable building blocks in organic synthesis .
- They are used in various transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
- Protodeboronation of pinacol boronic esters is a method that has been developed, which involves the use of a radical approach .
-
Scientific Field: Medicinal Chemistry
- Boronic acids and their derivatives have been growing in interest in medicinal chemistry, especially after the discovery of the drug bortezomib .
- They have been studied for various biological activities, such as anticancer, antibacterial, and antiviral activity .
- The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
-
Scientific Field: Chemical Sensors
- Boronic acids have been used in the design of chemical sensors . They can form reversible covalent bonds with diols, which makes them useful in the detection of sugars . This property has been exploited in the development of glucose sensors, which are of great importance in the management of diabetes .
-
Scientific Field: Drug Delivery Systems
- Boronic acids have also been used in the design of drug delivery systems . The reversible covalent bonding property of boronic acids has been used to create pH-responsive drug delivery systems . These systems can release the drug in response to changes in pH, which can be particularly useful for targeting acidic environments, such as tumor tissues .
-
Scientific Field: Material Science
- Boronic acids and their derivatives have been used in material science for the synthesis of organic polymers . The ability of boronic acids to form reversible covalent bonds with diols has been used to create self-healing materials . These materials can repair themselves when damaged, which can extend their lifespan and reduce the need for replacement .
-
Scientific Field: Catalysis
-
Scientific Field: Bioconjugation
-
Scientific Field: Proteomics
-
Scientific Field: Nanotechnology
-
Scientific Field: Agriculture
-
Scientific Field: Environmental Science
-
Scientific Field: Energy
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSBCMYHAIKIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629628 | |
| Record name | [4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid | |
CAS RN |
957034-29-6 | |
| Record name | [4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



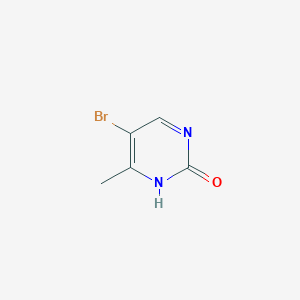
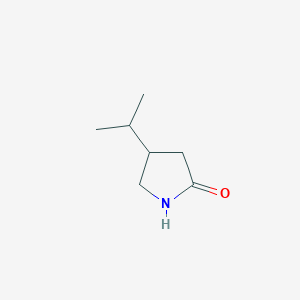
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

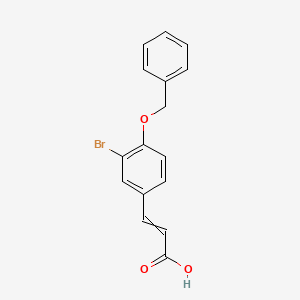
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)


